molecular formula C14H17ClN2O2 B13396056 Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- CAS No. 146-66-7

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL-

Cat. No.: B13396056
CAS No.: 146-66-7
M. Wt: 280.75 g/mol
InChI Key: NCDXBSVHIGDPOE-UHFFFAOYSA-N
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Description

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- is a chemical compound that belongs to the imidazole family. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- typically involves the esterification of Imidazole-5-carboxylic acid with 1-(alpha-methylbenzyl) alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL-
  • Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, isopropyl ester, monohydrochloride, (±)-

Uniqueness

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- is unique due to its specific ester group and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDXBSVHIGDPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909693
Record name Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-66-7, 10573-22-5
Record name 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010573225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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